3-amino-2-methylcyclobutan-1-ol, Mixture of diastereomers
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Overview
Description
3-amino-2-methylcyclobutan-1-ol, mixture of diastereomers, is a cyclic amino alcohol compound It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a cyclobutane ring The compound exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-methylcyclobutan-1-ol, mixture of diastereomers, typically involves the following steps:
Cyclobutane Ring Formation: The cyclobutane ring can be synthesized through a involving suitable precursors.
Introduction of Amino and Hydroxyl Groups: The amino and hydroxyl groups can be introduced through nucleophilic substitution reactions. For example, the hydroxyl group can be introduced by reacting the cyclobutane ring with a hydroxylating agent, while the amino group can be introduced using an amination reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature Control: Maintaining specific temperatures to favor the desired reaction pathways.
Purification: Techniques such as crystallization or chromatography to separate the diastereomers and purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-amino-2-methylcyclobutan-1-ol, mixture of diastereomers, can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: Both the amino and hydroxyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
3-amino-2-methylcyclobutan-1-ol, mixture of diastereomers, has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-amino-2-methylcyclobutan-1-ol, mixture of diastereomers, involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds and other interactions with these targets, influencing their activity and function. The specific pathways involved depend on the context of its application, such as its role in a biological system or a chemical reaction.
Comparison with Similar Compounds
Similar Compounds
2-amino-1-methylcyclobutan-1-ol: Similar structure but different positioning of the amino and hydroxyl groups.
3-amino-2-methylcyclopentanol: Similar functional groups but with a five-membered ring instead of a four-membered ring.
3-amino-2-methylcyclobutanone: Similar structure but with a carbonyl group instead of a hydroxyl group.
Uniqueness
3-amino-2-methylcyclobutan-1-ol, mixture of diastereomers, is unique due to its specific arrangement of functional groups on a cyclobutane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
2731008-42-5 |
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Molecular Formula |
C5H11NO |
Molecular Weight |
101.15 g/mol |
IUPAC Name |
3-amino-2-methylcyclobutan-1-ol |
InChI |
InChI=1S/C5H11NO/c1-3-4(6)2-5(3)7/h3-5,7H,2,6H2,1H3 |
InChI Key |
XBUQLTJSCHMBOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CC1O)N |
Purity |
95 |
Origin of Product |
United States |
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